

# In-Depth Spectroscopic Analysis of Sculponeatic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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This technical guide provides a comprehensive overview of the spectroscopic data for **Sculponeatic acid**, a novel A-ring contracted oleanane triterpenoid. The information presented is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a detailed examination of its structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Introduction

**Sculponeatic acid**, isolated from the plant Isodon sculponeata, represents a unique chemical scaffold with potential biological activities. Its structure was elucidated based on extensive spectroscopic analysis. This document compiles the available spectroscopic data to serve as a foundational resource for further research and development.

# **Spectroscopic Data**

The spectroscopic data for **Sculponeatic acid** are summarized in the following tables, providing a clear and concise reference for its structural features.

## <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum of **Sculponeatic acid** was recorded in CDCl<sub>3</sub> at 100 MHz. The chemical shifts are reported in ppm ( $\delta$ ) and are referenced to the solvent signal.



| Position | Chemical Shift (δ) | Position | Chemical Shift (δ) |
|----------|--------------------|----------|--------------------|
| 1        | 48.9 (t)           | 16       | 23.5 (t)           |
| 2        | 199.8 (s)          | 17       | 47.5 (s)           |
| 3        | 44.7 (s)           | 18       | 53.0 (d)           |
| 4        | 26.5 (q)           | 19       | 73.2 (d)           |
| 5        | 39.0 (d)           | 20       | 41.8 (s)           |
| 6        | 18.9 (t)           | 21       | 26.2 (t)           |
| 7        | 33.1 (t)           | 22       | 37.1 (t)           |
| 8        | 40.0 (s)           | 23       | 28.1 (q)           |
| 9        | 48.0 (d)           | 24       | 16.8 (q)           |
| 10       | 38.1 (s)           | 25       | 16.8 (q)           |
| 11       | 23.7 (t)           | 26       | 17.2 (q)           |
| 12       | 122.3 (d)          | 27       | 26.0 (q)           |
| 13       | 144.1 (s)          | 28       | 28.9 (q)           |
| 14       | 42.1 (s)           | 29       | 33.1 (q)           |
| 15       | 28.1 (t)           | 30       | 179.8 (s)          |

# <sup>1</sup>H NMR Spectroscopic Data

The <sup>1</sup>H NMR spectrum of **Sculponeatic acid** was recorded in CDCl<sub>3</sub> at 400 MHz. Chemical shifts are reported in ppm ( $\delta$ ) with coupling constants (J) in Hertz.



| Position | Chemical Shift (δ,<br>mult., J) | Position | Chemical Shift (δ,<br>mult., J) |
|----------|---------------------------------|----------|---------------------------------|
| 1α       | 2.45 (d, 12.0)                  | 12       | 5.30 (t, 3.6)                   |
| 1β       | 2.95 (d, 12.0)                  | 18       | 2.90 (dd, 13.6, 4.0)            |
| 5        | 2.05 (m)                        | 19       | 3.25 (dd, 11.2, 4.8)            |
| 9        | 1.80 (m)                        | 23       | 1.10 (s)                        |
| 11α      | 1.95 (m)                        | 24       | 1.05 (s)                        |
| 11β      | 1.85 (m)                        | 25       | 0.85 (s)                        |
| 26       | 0.95 (s)                        |          |                                 |
| 27       | 1.20 (s)                        |          |                                 |
| 28       | 0.90 (s)                        | _        |                                 |
| 29       | 0.92 (s)                        | _        |                                 |

Infrared (IR) and Mass Spectrometry (MS) Data

| Spectroscopic Technique     | Key Absorptions / Fragments                                    |
|-----------------------------|--|
| IR (KBr, cm <sup>-1</sup> ) | 3440 (OH), 1735 (C=O, ester), 1695 (C=O, acid)                 |
| HR-ESI-MS (m/z)             | 493.3290 [M+Na] <sup>+</sup> (Calcd. for C₃0H₄6O₅Na, 493.3294) |

# **Experimental Protocols**

The following section details the methodologies employed for the spectroscopic analysis of **Sculponeatic acid**.

## **General Experimental Procedures**

Optical rotations were measured on a JASCO P-1020 digital polarimeter. IR spectra were recorded on a Bruker Tensor 27 FT-IR spectrometer with KBr pellets. NMR spectra were obtained on a Bruker AV-400 spectrometer with TMS as an internal standard. High-resolution



electrospray ionization mass spectrometry (HR-ESI-MS) was performed on an API QSTAR Pulsar i spectrometer.

### **Extraction and Isolation**

The air-dried and powdered aerial parts of Isodon sculponeata were extracted with 95% ethanol. The concentrated extract was then partitioned between methanol-water and petroleum ether, followed by partitioning with ethyl acetate and n-butanol. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield pure **Sculponeatic acid**.

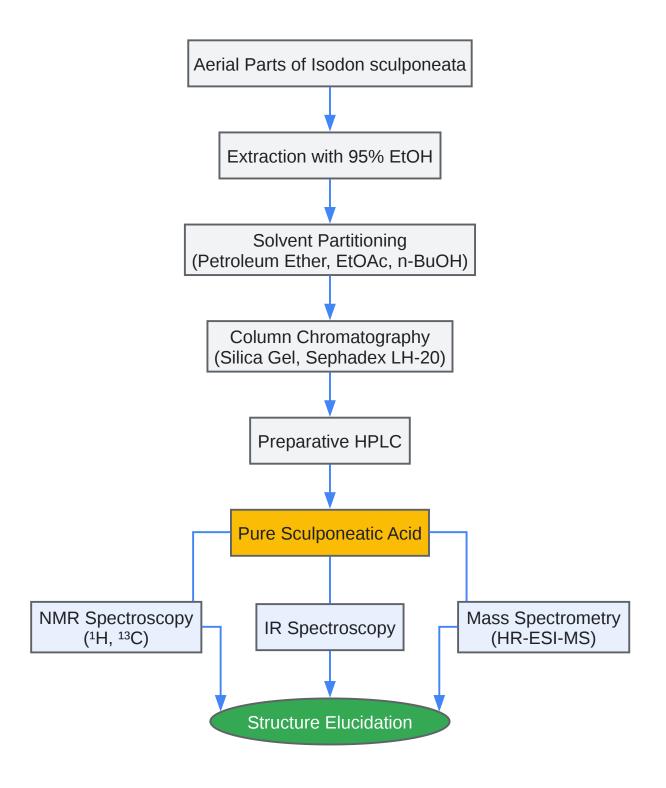
# **Spectroscopic Measurements**

- NMR Spectroscopy: <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra were acquired in deuterated chloroform (CDCl<sub>3</sub>) on a Bruker AV-400 spectrometer operating at 400 MHz for <sup>1</sup>H and 100 MHz for <sup>13</sup>C. Chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.0).
- Infrared Spectroscopy: The IR spectrum was obtained using a potassium bromide (KBr) pellet method on a Bruker Tensor 27 FT-IR spectrometer.
- Mass Spectrometry: High-resolution mass spectra were acquired using an electrospray ionization (ESI) source in positive ion mode on an API QSTAR Pulsar i time-of-flight (TOF) mass spectrometer.

# **Experimental Workflow**

The logical flow of the isolation and structural elucidation of **Sculponeatic acid** is depicted in the following diagram.





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Isolation and structural elucidation workflow for **Sculponeatic acid**.

This comprehensive guide provides foundational data and methodologies that are crucial for the advancement of research on **Sculponeatic acid** and its potential applications.







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#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com